3-Metil-3-sulfanilhexan-1-ol

Descripción general

Descripción

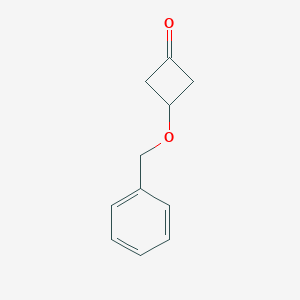

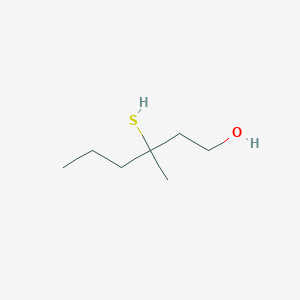

3-Methyl-3-sulfanylhexan-1-ol is a sulfur-containing compound that is a key odorant in human body odor, particularly in axillary secretions. It is produced by the action of skin bacteria such as Corynebacteria on odorless secretions, with a Cys-Gly-(S) conjugate being identified as the major precursor. The release of 3-methyl-3-sulfanylhexan-1-ol from its precursors involves the sequential action of a dipeptidase and a β-lyase, as demonstrated by studies on Corynebacterium Ax20 .

Synthesis Analysis

The synthesis of sulfur-containing compounds, although not directly related to 3-methyl-3-sulfanylhexan-1-ol, has been explored in various contexts. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of bis(pyrazolones) . Additionally, methods for synthesizing sulfenyl isoxazoles and quinoxaline derivatives have been developed, which involve electrophilic cyclization/sulfenylation and Michael reactions, respectively . These methods highlight the versatility of sulfur chemistry and the potential for synthesizing related sulfur-containing compounds.

Molecular Structure Analysis

The molecular structure of 3-methyl-3-sulfanylhexan-1-ol has not been explicitly detailed in the provided papers. However, the synthesis of deuterated analogues of similar sulfur-containing wine odorants has been reported, which involves Michael addition and subsequent reductions, indicating the reactivity of the sulfhydryl group in these molecules .

Chemical Reactions Analysis

The chemical reactivity of 3-methyl-3-sulfanylhexan-1-ol is exemplified by its formation from a precursor through enzymatic action. The dipeptidase involved in this process has a high affinity for the Cys-Gly-(S) conjugate, and the C-S lyase is capable of cleaving the Cys-(S) conjugate . In wine chemistry, the oxidation of 3-sulfanylhexanol to its disulfide has been observed, which upon thermal degradation can lead to the formation of 3-propyl-1,2-oxathiolane, an unusual structure identified in Sauternes botrytized wines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-3-sulfanylhexan-1-ol are not directly discussed in the provided papers. However, the synthesis of deuterated analogues for quantitative determination in wines suggests that these compounds have significant olfactory properties at sub-ppb levels, which is relevant for their role in wine aroma and human body odor . The elucidation of the oxidation mechanism of 1,3-sulfanylalcohol to its disulfide further indicates the sensitivity of these compounds to oxidation .

Aplicaciones Científicas De Investigación

Perfil de olor en el sudor de las axilas humanas

Este compuesto es un descriptor principal para el perfil de olor del sudor de las axilas humanas. Contribuye al olor característico debido a su presencia como un compuesto de azufre volátil (VSC) en el sudor axilar .

Descripción del olor enantiomérico

El enantiómero (S) del this compound se ha descrito como teniendo un olor a sudor y cebolla, mientras que su enantiómero opuesto, ®-3-metil-3-sulfanilhexan-1-ol, se describe como afrutado y similar al pomelo .

Catálisis

Puede servir como catalizador en diversas reacciones químicas, como la reacción entre el etileno y el azufre .

Investigación científica

Este compuesto está disponible para su compra a través de empresas de suministro de investigación científica como MilliporeSigma, lo que indica su uso en diversas aplicaciones de investigación .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Methyl-3-sulfanylhexan-1-ol is the human olfactory system . This compound is a key odorant that contributes to the characteristic smell of human sweat .

Mode of Action

3-Methyl-3-sulfanylhexan-1-ol interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of smell . The compound is produced as a result of specific microbial activity on the odourless dipeptide-containing malodour precursor molecule, S-Cys-Gly-3M3SH, secreted in the axilla (underarm) during colonisation .

Biochemical Pathways

It is known that the compound is produced from the odourless precursor molecule, s-cys-gly-3m3sh, through the action of specific microbes present in the underarm .

Pharmacokinetics

Given its volatile nature, it is likely that the compound is rapidly absorbed and metabolized in the body, and its metabolites are likely excreted via the kidneys .

Result of Action

The primary result of the action of 3-Methyl-3-sulfanylhexan-1-ol is the production of body odor . The compound is a major contributor to the characteristic smell of human sweat .

Action Environment

The action of 3-Methyl-3-sulfanylhexan-1-ol is influenced by various environmental factors. For instance, the production of the compound is affected by the presence and activity of specific microbes in the underarm . Additionally, factors such as diet, hygiene, and individual genetic factors can influence the production and perception of this compound .

Propiedades

IUPAC Name |

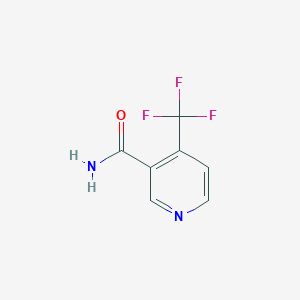

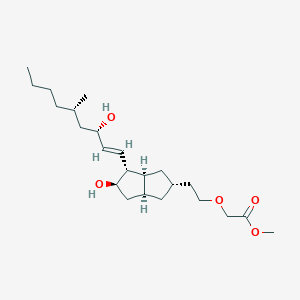

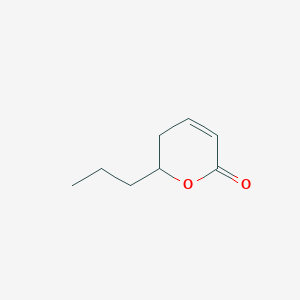

3-methyl-3-sulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSALIMFZUGITJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435943 | |

| Record name | 3-methyl-3-sulfanylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307964-23-4 | |

| Record name | 3-Mercapto-3-methylhexan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307964-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-3-sulfanylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanol, 3-mercapto-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-methyl-3-sulfanylhexan-1-ol a significant contributor to body odor?

A1: Unlike many odor molecules, 3-methyl-3-sulfanylhexan-1-ol is not directly secreted by the human body. Instead, it's produced through a fascinating interplay between our physiology and skin microbiome. Odorless precursors, specifically a cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol, are secreted in our underarm sweat. [] Specific bacteria, particularly certain strains of Staphylococcus haemolyticus, possess enzymes that can cleave this conjugate, releasing the volatile and pungent 3-methyl-3-sulfanylhexan-1-ol. [, ] This compound has a remarkably low odor threshold, meaning even tiny amounts can be detected by the human nose, resulting in the characteristic body odor. []

Q2: How do bacteria transport the 3-methyl-3-sulfanylhexan-1-ol precursor into their cells?

A2: Research indicates that Staphylococcus hominis, a prominent player in body odor production, utilizes a general peptide transporter to move the cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol across its cell membrane. [] Once inside the bacterial cell, enzymes like cystathionine β-lyase can break down the conjugate, releasing 3-methyl-3-sulfanylhexan-1-ol. []

Q3: Are there differences in the odor profile of 3-methyl-3-sulfanylhexan-1-ol depending on its enantiomeric form?

A3: Yes, the two enantiomers of 3-methyl-3-sulfanylhexan-1-ol, (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol, exhibit distinct odor profiles. The (S)-enantiomer, which is the predominant form found in human sweat, possesses a strong, characteristic "sweat" and onion-like odor. [] Conversely, the (R)-enantiomer is described as having a fruitier aroma, resembling grapefruit. [] This distinction highlights the importance of chirality in odor perception.

Q4: Can the production of 3-methyl-3-sulfanylhexan-1-ol vary between individuals?

A4: Yes, the intensity and specific character of axillary odor, largely influenced by 3-methyl-3-sulfanylhexan-1-ol, can vary significantly between individuals. [, , ] Several factors contribute to this variation, including:

- Microbial composition: The types and abundance of bacteria residing in the underarm region play a crucial role. [, ] Individuals with a higher abundance of Staphylococcus haemolyticus, for example, tend to produce more 3-methyl-3-sulfanylhexan-1-ol. [, ]

- Gender: Studies have revealed that women generally have a higher potential to produce 3-methyl-3-sulfanylhexan-1-ol than men, which may be linked to differences in sweat composition and bacterial populations. []

- Precursor concentration: The amount of cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol secreted in sweat can also influence the final odor intensity. []

Q5: Beyond its role in body odor, is 3-methyl-3-sulfanylhexan-1-ol relevant in other contexts?

A5: While primarily known for its contribution to body odor, 3-methyl-3-sulfanylhexan-1-ol also plays a role in mosquito attraction. Research shows that Anopheles gambiae mosquitoes, known vectors of malaria, exhibit a preference for the odor generated when human sweat is incubated with bacteria capable of producing 3-methyl-3-sulfanylhexan-1-ol. [] This finding suggests that this compound, along with other sweat odor components, might be involved in the mosquito's host-seeking behavior.

Q6: What are the analytical techniques used to study 3-methyl-3-sulfanylhexan-1-ol?

A6: Various analytical techniques are employed to identify, quantify, and characterize 3-methyl-3-sulfanylhexan-1-ol and its precursors, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds like 3-methyl-3-sulfanylhexan-1-ol in complex mixtures like sweat. [, ]

- High-Performance Liquid Chromatography (HPLC): Coupled with techniques like mass spectrometry, HPLC helps analyze non-volatile precursors present in sweat, such as the cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol. []

- Gas Chromatography-Olfactometry (GC-O): This method combines the separation capabilities of gas chromatography with the sensory evaluation of odors, enabling researchers to directly assess the odor profiles of different compounds, including 3-methyl-3-sulfanylhexan-1-ol, as they elute from the GC column. [, ]

- Chiral Gas Chromatography: This specialized technique separates and quantifies the different enantiomers of chiral compounds, allowing researchers to determine the ratio of (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol present in a sample and investigate their individual odor characteristics. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)